molecular formula C19H16N4O2 B2683654 N-Benzyl-N-(cyanomethyl)-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzamide CAS No. 1436117-40-6

N-Benzyl-N-(cyanomethyl)-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzamide

Cat. No. B2683654
CAS RN: 1436117-40-6
M. Wt: 332.363
InChI Key: BWFAQZAHXAQIRH-UHFFFAOYSA-N
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Description

N-Benzyl-N-(cyanomethyl)-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family, which is known for its diverse biological activities.

Scientific Research Applications

  • Anticancer Activity : Compounds related to N-Benzyl-N-(cyanomethyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide have been synthesized and evaluated for their anticancer properties. For instance, certain derivatives exhibited moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers, surpassing the efficacy of reference drugs like etoposide in some cases (Ravinaik et al., 2021).

  • Antioxidant Activity : Some derivatives of the compound have shown significant antioxidant activity. These compounds also demonstrated high protection against DNA damage induced by certain complexes, highlighting their potential in oxidative stress-related applications (Bondock et al., 2016).

  • Alkaline Phosphatase Inhibition : Bi-heterocyclic benzamides, which include the 1,2,4-oxadiazole moiety, were identified as potent inhibitors of alkaline phosphatase. These compounds were non-competitively inhibiting the enzyme, making them potential candidates for medical applications related to bone and teeth calcification (Abbasi et al., 2019).

  • Colorimetric Sensing : Certain N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, structurally similar to the compound of interest, have been used for colorimetric sensing of fluoride anions. These compounds change color in response to fluoride, which is useful for easy detection in solutions (Younes et al., 2020).

  • Antimicrobial Properties : Novel benzimidazole–oxadiazole hybrid molecules have demonstrated promising antimicrobial activities, particularly against Mycobacterium tuberculosis. These compounds have potential applications in the development of new antimicrobial agents (Shruthi et al., 2016).

properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-14-21-18(22-25-14)16-8-5-9-17(12-16)19(24)23(11-10-20)13-15-6-3-2-4-7-15/h2-9,12H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFAQZAHXAQIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)N(CC#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-(cyanomethyl)-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzamide

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